molecular formula C10H7F3N6 B11103919 6-Hydrazinyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-a]phthalazine

6-Hydrazinyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B11103919
M. Wt: 268.20 g/mol
InChI Key: VXUZXROYRSNHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PCAF-IN-2 is a potent inhibitor of the p300/CBP-associated factor (PCAF), a histone acetyltransferase enzyme. This compound has shown significant potential in scientific research, particularly in the fields of cancer therapy and epigenetics. PCAF-IN-2 is known for its ability to induce apoptosis and arrest the cell cycle at the G2/M phase, making it a valuable tool in the study of cell cycle regulation and cancer treatment .

Preparation Methods

The synthesis of PCAF-IN-2 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

PCAF-IN-2 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of PCAF-IN-2 with modified functional groups, which can be further studied for their biological activities .

Mechanism of Action

PCAF-IN-2 exerts its effects by inhibiting the activity of the p300/CBP-associated factor (PCAF), a histone acetyltransferase enzyme. This inhibition leads to a decrease in histone acetylation, which in turn affects gene expression and cellular processes. The molecular targets of PCAF-IN-2 include histone proteins, which are acetylated by PCAF to regulate gene expression. By inhibiting PCAF, PCAF-IN-2 disrupts the acetylation of histones, leading to changes in gene expression and cellular functions .

Comparison with Similar Compounds

Biological Activity

6-Hydrazinyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique molecular structure characterized by a trifluoromethyl group and a hydrazinyl moiety attached to a triazolo-phthalazine framework. Its molecular formula is C8H6F3N5, with a molecular weight of approximately 200.20 g/mol.

Biological Properties

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. The mechanisms underlying its biological activity typically involve the inhibition of specific enzymes or interactions with cellular receptors, which may disrupt critical cellular processes such as DNA replication and repair.

Antimicrobial Activity

Studies have demonstrated that this compound shows promising antimicrobial effects against various bacterial strains. For instance, it has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria, showcasing significant inhibitory concentrations (IC50 values) that suggest potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays against several tumor cell lines. Notably, it has been reported to exhibit potent antiproliferative effects on lung, breast, colon, and prostate cancer cells. The compound's IC50 values in these assays indicate strong activity compared to standard chemotherapeutic agents like doxorubicin .

The proposed mechanisms for the anticancer activity of this compound include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Receptor Interaction : It has been suggested that the compound interacts with specific receptors that play critical roles in tumor growth and metastasis.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been a focal point in research aimed at enhancing its biological efficacy. Variations in substituents on the triazolo-phthalazine framework have shown to affect its potency and selectivity against different cancer cell lines. For example, modifications to the hydrazinyl group have resulted in derivatives with improved biological profiles .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Prostate Cancer Cells : A study reported an IC50 value of 0.33 μM against PC-3 prostate cancer cells, indicating high potency compared to other tested compounds .
  • Antimicrobial Evaluation : In another study focusing on antimicrobial activity, the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with IC50 values ranging from 5 to 15 μM.

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions between hydrazine derivatives and triazole precursors under controlled conditions. Advanced techniques such as continuous flow reactors are employed to optimize yields and purity.

Synthesis Overview

StepReaction TypeKey ReagentsOutcome
1CyclizationHydrazine + Triazole DerivativeFormation of Triazolo-phthalazine
2PurificationChromatographyHigh purity product

Properties

Molecular Formula

C10H7F3N6

Molecular Weight

268.20 g/mol

IUPAC Name

[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-yl]hydrazine

InChI

InChI=1S/C10H7F3N6/c11-10(12,13)9-17-16-8-6-4-2-1-3-5(6)7(15-14)18-19(8)9/h1-4H,14H2,(H,15,18)

InChI Key

VXUZXROYRSNHSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN3C2=NN=C3C(F)(F)F)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.